molecular formula C20H27N3O4 B5560266 (1S,5R)-3-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-3-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5560266
M. Wt: 373.4 g/mol
InChI Key: QBLSRJQKTNHWBB-LSDHHAIUSA-N
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Description

The compound “(1S,5R)-3-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one” is a complex organic molecule that features a bicyclic structure with multiple functional groups. Compounds of this nature are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the bicyclic core and the introduction of various functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.

    Functional Group Transformations: Introduction of methoxy groups and carbonyl functionalities through reactions such as methylation and acylation.

    Chiral Synthesis: Use of chiral catalysts or starting materials to ensure the correct stereochemistry at the 1S and 5R positions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Scale-Up of Reactions: Adapting laboratory-scale reactions to industrial-scale processes.

    Purification Techniques: Use of chromatography, crystallization, and other purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl or carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield hydroxylated derivatives, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other bicyclic molecules with similar functional groups, such as:

  • (1S,5R)-3-(2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)-6-(2-hydroxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
  • (1S,5R)-3-(2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)-6-(2-ethoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Uniqueness

The uniqueness of the compound lies in its specific stereochemistry and the presence of methoxy groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(1S,5R)-3-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-26-9-8-23-15-7-6-14(19(23)24)11-22(12-15)20(25)16-10-13-4-3-5-17(13)21-18(16)27-2/h10,14-15H,3-9,11-12H2,1-2H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLSRJQKTNHWBB-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2CCC(C1=O)CN(C2)C(=O)C3=C(N=C4CCCC4=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=C(N=C4CCCC4=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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